7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one
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Overview
Description
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinoline ring.
Cyclization: Formation of the quinoline core through cyclization reactions.
Functional Group Transformations: Introduction of the ketone group at the 4-position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions could lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as an antimicrobial, antiviral, or anticancer agent.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Receptors: Binding to and modulating the activity of cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substitution.
Uniqueness
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one is unique due to its specific halogen substitutions, which can influence its chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms can enhance its potency and selectivity for certain biological targets.
Biological Activity
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one is a halogenated derivative of quinoline, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of quinolones, which are recognized for their ability to interact with various biological targets due to their unique structural features.
Chemical Structure and Properties
The molecular formula of this compound is C9H4BrClFNO, with a molecular weight of approximately 276.49 g/mol. The presence of bromine, chlorine, and fluorine atoms in its structure enhances its reactivity and biological efficacy compared to other quinolone derivatives.
Antitumor Properties
Research indicates that this compound exhibits significant anticancer activity , particularly against various cancer cell lines. The compound has been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth and survival.
- Mechanism of Action : The compound is believed to interact with mutant Ras proteins, particularly the G12C variant, which is implicated in several cancers. By binding to these proteins, it disrupts their function, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to significant cytotoxic effects on non-small cell lung cancer (NSCLC) cells. For instance, a study reported that compounds similar to this compound induced apoptosis through mitochondrial pathways and caspase activation .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential as an antimicrobial agent . The unique halogenated structure contributes to its ability to inhibit bacterial growth effectively.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, it is useful to compare it with other quinolone derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Chloroquine | A quinoline core with a different halogen pattern | Primarily used as an antimalarial drug |
Fluoroquinolones | A class of antibiotics with a quinoline core | Broad-spectrum antibacterial properties |
6-Fluoroquinolin-4-one | Contains fluorine but lacks bromine and chlorine | Less potent than 7-bromo derivative |
8-Bromoquinolin-4-one | Similar bromination but different substitution pattern | Different biological activity profile |
The unique combination of halogens in this compound enhances its selectivity for specific biological targets, potentially leading to improved potency against certain pathogens or cancer cells compared to other compounds.
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of this compound for enhanced yield and purity. The pharmacokinetic properties are also being investigated to assess how effectively it can be delivered within biological systems .
Further research is warranted to explore:
- In vivo efficacy : Testing in animal models to evaluate therapeutic potential.
- Mechanistic studies : Understanding the detailed biochemical pathways affected by this compound.
- Combination therapies : Investigating its effectiveness when used alongside existing treatments for cancer or infections.
Properties
Molecular Formula |
C9H4BrClFNO |
---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
7-bromo-6-chloro-8-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrClFNO/c10-7-5(11)3-4-6(14)1-2-13-9(4)8(7)12/h1-3H,(H,13,14) |
InChI Key |
NHYHKCJDSPWEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C2C1=O)Cl)Br)F |
Origin of Product |
United States |
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